N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(PIPERIDIN-1-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE
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Overview
Description
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(PIPERIDIN-1-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that features a unique combination of adamantane, piperidine, and triazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(PIPERIDIN-1-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps, starting with the preparation of the adamantane derivative. The adamantane moiety is often introduced through a reaction with adamantanecarboxylic acid and enamides . The piperidine and triazine components are then incorporated through subsequent reactions, often involving nucleophilic substitution and condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(PIPERIDIN-1-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE undergoes various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized under specific conditions to form hydroxylated derivatives.
Reduction: The triazine ring can be reduced to form amine derivatives.
Substitution: The piperidine and triazine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as hydrogen gas, and nucleophiles like amines . Reaction conditions often involve controlled temperatures and the use of solvents like acetonitrile .
Major Products
Major products formed from these reactions include hydroxylated adamantane derivatives, reduced triazine amines, and substituted piperidine-triazine compounds .
Scientific Research Applications
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(PIPERIDIN-1-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(PIPERIDIN-1-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets and pathways. The adamantane moiety is known for its ability to interact with biological membranes, potentially disrupting viral replication . The triazine ring can interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(Adamantan-1-yloxy)ethyl]-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide
- N-[2-(Adamantan-1-yloxy)ethyl]-2-(hexyloxy)benzamide
Uniqueness
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(PIPERIDIN-1-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE is unique due to its combination of adamantane, piperidine, and triazine moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for research and development .
Properties
IUPAC Name |
N-[2-(1-adamantyloxy)ethyl]-4-piperidin-1-yl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32F3N5O2/c23-22(24,25)14-31-20-28-18(27-19(29-20)30-5-2-1-3-6-30)26-4-7-32-21-11-15-8-16(12-21)10-17(9-15)13-21/h15-17H,1-14H2,(H,26,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFRZKXMNYMTOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NCCOC34CC5CC(C3)CC(C5)C4)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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